4-(2-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran
Overview
Description
4-(2-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C₁₁H₁₂FNO₄ and a molecular weight of 241.22 g/mol . This compound is characterized by the presence of a tetrahydro-2H-pyran ring substituted with a 2-fluoro-4-nitrophenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydro-2H-pyran with 2-fluoro-4-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a solvent like dichloromethane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the reagents used.
Reduction: 4-(2-Fluoro-4-aminophenoxy)tetrahydro-2H-pyran.
Oxidation: Oxidized derivatives, though specific products depend on the conditions.
Scientific Research Applications
4-(2-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran is used in a wide range of scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoro-4-nitrophenoxy)methyl)tetrahydro-2H-pyran: Similar structure but with a methyl group instead of a hydrogen atom on the pyran ring.
4-(2-Fluoro-4-aminophenoxy)tetrahydro-2H-pyran: A reduced form with an amino group instead of a nitro group.
Uniqueness
4-(2-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluoro and a nitro group makes it particularly useful in various chemical reactions and research applications, providing a balance of reactivity and stability .
Properties
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)oxane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c12-10-7-8(13(14)15)1-2-11(10)17-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIOFGMNFDNLDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238871 | |
Record name | 2H-Pyran, 4-(2-fluoro-4-nitrophenoxy)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286275-11-3 | |
Record name | 2H-Pyran, 4-(2-fluoro-4-nitrophenoxy)tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286275-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran, 4-(2-fluoro-4-nitrophenoxy)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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